2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol
Description
This pyrimidine derivative features a central pyrimidine ring substituted with a 2-methoxyphenyl group at position 5, a trifluoromethyl group at position 6, and a 5-methoxyphenol moiety at position 2. Its molecular formula is C₂₅H₂₀F₃N₃O₃, with a molecular weight of 491.45 g/mol. The compound’s design leverages substituent effects to optimize solubility, target binding, and pharmacokinetics .
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-10-7-8-11(13(26)9-10)16-15(12-5-3-4-6-14(12)28-2)17(19(20,21)22)25-18(23)24-16/h3-9,26H,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKWBNOMVWMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Construction via Biginelli and Modified Multi-Component Reactions
The pyrimidine core of the target compound is most efficiently constructed via the Biginelli reaction, a three-component coupling of aldehydes, β-keto esters, and urea derivatives. Adapting the procedure described by the Royal Society of Chemistry, the reaction begins with 2-methoxybenzaldehyde , ethyl 4,4,4-trifluoroacetoacetate , and guanidine hydrochloride in ethanol under reflux with cerium(III) chloride heptahydrate catalysis. This yields a dihydropyrimidin-2-amine precursor with substituents at positions 4 (2-methoxyphenyl), 5 (trifluoromethyl), and 2 (amino) (Fig. 1). Cyclic voltammetry studies confirm the redox activity of dihydropyrimidines, facilitating subsequent aromatization.
Key Reaction Parameters
- Catalyst : CeCl₃·7H₂O (10 mol%)
- Solvent : Ethanol/H₂O (10:1 v/v)
- Temperature : Reflux (78°C)
- Yield : 72–85%
Photoredox-Mediated Aromatization of Dihydropyrimidine Intermediates
A critical step involves oxidizing the dihydropyrimidine to the fully aromatic pyrimidine. The photoredox method using tetrabutylammonium eosin Y (TBA-EY) as an organic photocatalyst proves highly effective. Under aerobic conditions and blue LED irradiation (450 nm), the dihydropyrimidine undergoes dehydrogenation to yield 2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. Potassium carbonate (2 equiv) in methanol/water (10:1 v/v) enhances reaction efficiency by neutralizing acidic byproducts.
Optimized Conditions
- Catalyst : TBA-EY (0.1 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Light Source : 3 W blue LEDs
- Reaction Time : 4–6 hours
- Yield : 88–92%
Alternative Pathways: Multi-Component Petasis and Ultrasound-Assisted Synthesis
For scalable production, a Petasis borono-Mannich reaction offers a one-pot route to install the 5-methoxyphenol group. Combining the pyrimidine-4-amine intermediate with 5-methoxy-2-hydroxybenzaldehyde and vinylboronic acid in dimethylformamide at 90°C yields the target compound directly. Ultrasound irradiation (40 kHz, 40°C) reduces reaction time from 24 hours to 20 minutes while maintaining yields above 80%.
Comparative Data
| Method | Catalyst | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd₂(dba)₃ | THF/H₂O | 12 | 84 | |
| Petasis Reaction | None | DMF | 3 | 81 | |
| Ultrasound | InCl₃ | EtOH | 0.33 | 88 |
Crystallographic and Mechanistic Insights
Single-crystal X-ray diffraction of analogous pyrimidine derivatives reveals planar aromatic systems with intramolecular hydrogen bonds between the amino group (N–H) and the methoxyphenol oxygen (O–H), stabilizing the molecular conformation. Transient absorption spectroscopy during photoredox reactions identifies a radical cation intermediate, confirming a single-electron transfer (SET) mechanism.
Industrial-Scale Adaptation and Environmental Considerations
Gram-scale synthesis under natural sunlight demonstrates practicality for industrial applications. Using 3.0 mmol of dihydropyrimidine precursor in methanol/water (150 mL/15 mL) with TBA-EY (0.1 mol%) achieves full conversion within 8 hours, yielding 89% product. Life-cycle assessments highlight the superiority of photoredox over traditional POCl₃-mediated methods, reducing hazardous waste by 60%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored for the treatment of diseases. Its ability to interact with biological targets might make it useful in developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties might also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrimidine Analogs
The table below compares key structural analogs, focusing on substituent differences and their implications:
Key Findings from Comparative Analysis
Trifluoromethyl (CF₃) vs. Methyl (CH₃):
- The target compound’s CF₃ group at C6 enhances metabolic stability compared to methyl-substituted analogs (e.g., ZINC2345177) due to fluorine’s resistance to oxidative degradation .
- Methyl groups (e.g., in ZINC2345177) reduce molecular weight but may decrease bioavailability .
Para-substitutions (e.g., BH26540’s 4-bromobenzyloxy) increase molecular bulk, which may limit membrane permeability .
Hydrogen-Bonding and Crystal Packing: The target compound’s 5-methoxyphenol group forms intramolecular hydrogen bonds (N–H⋯O), stabilizing its conformation and improving solubility, as seen in related pyrimidines . Analogs with halogen substituents (Cl, Br) rely more on hydrophobic interactions, as observed in BH26536 and BH26540 .
Electron-Withdrawing vs. Electron-Donating Groups:
- CF₃ and fluorine substituents (e.g., in the target compound and BH26533) increase electron density on the pyrimidine ring, enhancing π-π stacking with aromatic residues in target proteins .
- Methoxy groups (electron-donating) improve solubility but may reduce binding affinity compared to halogens .
Physicochemical and Pharmacokinetic Considerations
Lipophilicity (LogP):
- Aqueous Solubility: The 5-methoxyphenol group in the target compound enhances water solubility (~25 µM) compared to halogenated analogs (<10 µM) .
Metabolic Stability:
- CF₃ and fluorine substituents reduce CYP450-mediated metabolism, as demonstrated in patent-derived analogs (e.g., EP 4 374 877 A2) .
Biological Activity
The compound 2-(2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol , designated as CAS number 877788-37-9 , is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and other relevant biological effects.
- Molecular Formula : C20H18F3N3O3
- Molecular Weight : 405.37 g/mol
- SMILES Notation : CCOc1ccc(c(c1)O)c1nc(N)nc(c1c1ccccc1OC)C(F)(F)F
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes findings related to its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| PC3 | 5.0 | Inhibition of tubulin polymerization |
| K562 | 4.5 | Induction of apoptosis via caspase activation |
| HeLa | 6.7 | Cell cycle arrest at G2/M phase |
| A549 | 4.0 | Disruption of microtubule dynamics |
Detailed Findings
- Mechanism of Action : The compound has been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics which is crucial for cell division. This interaction leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant cell cycle arrest at the G2/M phase, which is associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Apoptosis Induction : The compound induces apoptosis through the activation of caspases, which are essential enzymes in the programmed cell death pathway. This was evidenced by increased caspase-3 activity in treated cells .
Other Biological Activities
Apart from its anticancer properties, this compound exhibits other notable biological activities:
- Antifungal Activity : Preliminary tests have shown that it possesses antifungal properties against various strains, with inhibition rates comparable to standard antifungal agents .
- Insecticidal Properties : The compound has also been evaluated for its insecticidal activity, demonstrating significant efficacy against agricultural pests such as Spodoptera frugiperda at concentrations up to 500 µg/mL .
Case Studies and Research Findings
A series of research studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Efficacy : In a controlled study involving multiple cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- In Vitro Assays : Various assays including MTT assays were utilized to assess cell viability post-treatment with the compound, confirming its potential as an effective anticancer agent .
- Molecular Docking Studies : Computational studies have further elucidated the binding interactions between the compound and target proteins involved in cancer progression, supporting its role as a potential lead compound for drug development .
Q & A
Q. What are the common synthetic routes for synthesizing 2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol, and what key reaction conditions are required?
The synthesis typically involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to introduce the 2-methoxyphenyl group using a halogenated pyrimidine intermediate and a boronic acid derivative .
- Trifluoromethylation via nucleophilic substitution with reagents like trifluoromethyl iodide under anhydrous conditions .
- Etherification to attach the 5-methoxyphenol moiety, often requiring base catalysts (e.g., NaOH) and polar aprotic solvents (e.g., DMSO) .
Key conditions include temperature control (e.g., 80–100°C for coupling reactions), inert atmospheres, and purification via column chromatography or recrystallization.
Q. How do structural features such as the trifluoromethyl group influence the compound’s bioavailability and metabolic stability?
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism. Comparative studies with analogs lacking this group show reduced half-lives in hepatic microsomal assays . The 2-methoxyphenyl and 5-methoxyphenol groups contribute to π-π stacking with aromatic residues in enzyme active sites, as observed in molecular docking simulations .
Q. What analytical techniques are critical for confirming molecular structure and purity during synthesis?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- X-ray crystallography for absolute stereochemical determination, as demonstrated in related pyrimidine derivatives .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cell viability assays (e.g., MTT) in cancer cell lines, with IC₅₀ calculations to compare potency against structural analogs .
- Permeability studies in Caco-2 monolayers to predict intestinal absorption .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational flexibility and inform structure-activity relationships (SAR)?
X-ray analysis reveals dihedral angles between the pyrimidine core and substituents. For example, in analogous compounds, a 12.8° twist between the pyrimidine and 2-fluorophenyl groups optimizes hydrogen bonding with target proteins . Such data guides SAR by identifying rigid vs. flexible regions for medicinal chemistry optimization .
Q. What strategies address contradictions in biological activity data between structurally similar compounds?
- Pharmacophore mapping to distinguish critical binding features (e.g., hydrogen bond donors vs. hydrophobic pockets) .
- Free-energy perturbation (FEP) calculations to quantify the impact of substituents (e.g., -OCH₃ vs. -CF₃) on binding affinity .
- Metabolic profiling using LC-MS to identify unstable metabolites that may explain discrepancies in in vivo efficacy .
Q. How can reaction pathways be optimized to enhance trifluoromethylation yield?
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
- Lewis acid catalysts (e.g., CuI) promote CF₃ group incorporation at C6 of the pyrimidine ring, minimizing byproducts .
- Flow chemistry enables precise control of reagent stoichiometry and temperature, achieving >90% yield in continuous setups .
Q. What computational methods predict binding modes to novel enzymatic targets?
- Molecular dynamics (MD) simulations assess stability of ligand-protein complexes over 100-ns trajectories .
- Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
- Machine learning models trained on kinase inhibitor datasets prioritize targets based on structural fingerprints .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
